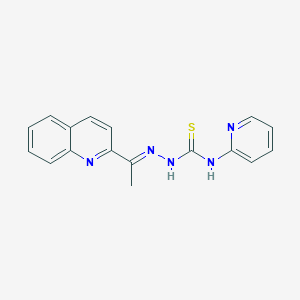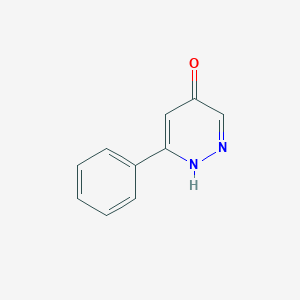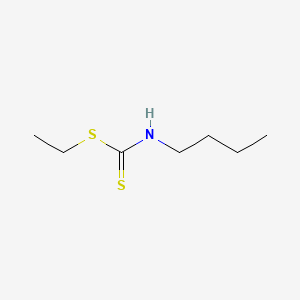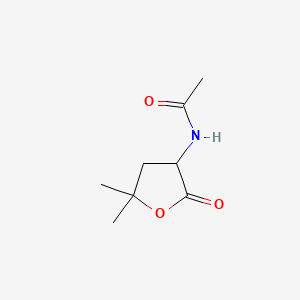![molecular formula C16H13BrClN3O B12914871 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide CAS No. 920506-36-1](/img/structure/B12914871.png)
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is a compound that features a unique combination of indole and nicotinamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromoindole and 2-chloronicotinic acid.
Formation of Intermediate: The 5-bromoindole is reacted with ethyl bromoacetate to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the indole ring.
科学研究应用
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
作用机制
The mechanism of action of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
- N-(2-(5-Iodo-1H-indol-3-yl)ethyl)-2-chloronicotinamide
- N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
Uniqueness
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
属性
CAS 编号 |
920506-36-1 |
|---|---|
分子式 |
C16H13BrClN3O |
分子量 |
378.6 g/mol |
IUPAC 名称 |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H13BrClN3O/c17-11-3-4-14-13(8-11)10(9-21-14)5-7-20-16(22)12-2-1-6-19-15(12)18/h1-4,6,8-9,21H,5,7H2,(H,20,22) |
InChI 键 |
CUZWUUYOYQZGGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)






![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)






